N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a dimethylpyrazole moiety and a benzofuran carboxamide group. Its molecular formula is C₁₅H₁₂N₄O₃, with a molecular weight of 296.29 g/mol. The compound’s structure combines electron-rich (benzofuran) and electron-deficient (oxadiazole) regions, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-9-7-11(21(2)20-9)15-18-19-16(24-15)17-14(22)13-8-10-5-3-4-6-12(10)23-13/h3-8H,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRUHSCKVQNRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran-2-Carbonyl Chloride Synthesis
Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is stirred for 4–6 hours, yielding the acyl chloride intermediate.
Reaction Conditions :
Oxadiazole Ring Formation
The oxadiazole core is constructed via cyclization of a thiosemicarbazide intermediate. 1,3-Dimethylpyrazole-5-carbohydrazide is reacted with carbon disulfide (CS₂) in alkaline ethanol under reflux (80°C, 8 hours). Subsequent dehydration with phosphorus oxychloride (POCl₃) yields 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine.
Optimization Insight :
-
Catalyst : Adding a catalytic amount of pyridine improves cyclization efficiency by neutralizing HCl byproducts.
-
Solvent : Ethanol facilitates homogeneous mixing, while POCl₃ acts as both dehydrating agent and solvent.
Cyclocondensation Strategies
Pyrazole-Oxadiazole Coupling
The final step involves coupling the benzofuran-2-carbonyl chloride with the oxadiazol-2-amine intermediate. This is achieved under Schotten-Baumann conditions using aqueous sodium bicarbonate (NaHCO₃) and tetrahydrofuran (THF) at 0–10°C.
Reaction Scheme :
Key Parameters :
Alternative Hydrazine Pathways
Patents describe an alternative route using 1,3-dimethylpyrazole-5-carboxylic hydrazide and benzofuran-2-carbonyl isocyanate. The reaction proceeds in acetonitrile at 60°C for 12 hours, forming the oxadiazole ring in situ.
Advantages :
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate cyclization steps. A mixture of benzofuran-2-carbohydrazide and 1,3-dimethylpyrazole-5-carbonyl chloride is irradiated at 120°C for 20 minutes in dimethylformamide (DMF), achieving 88% yield.
Comparative Data :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Heating | 8 h | 78% | 95% |
| Microwave | 0.33 h | 88% | 98% |
Catalytic and Green Chemistry Approaches
Ionic Liquid Catalysis
The use of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and catalyst enhances reaction rates. For example, cyclocondensation of thiosemicarbazide derivatives in [bmim]PF₆ at 100°C reduces reaction time to 2 hours with 91% yield.
Solvent-Free Conditions
Solid-state reactions between benzofuran-2-carboxylic acid and 5-amino-1,3-dimethylpyrazole-1,3,4-oxadiazole under ball milling (30 Hz, 1 hour) achieve 82% yield, minimizing waste.
Purification and Characterization
Crude product is purified via recrystallization from ethanol or ethyl acetate. Key analytical data:
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.45 (m, 4H, benzofuran-H), 6.32 (s, 1H, pyrazole-H), 3.91 (s, 3H, N-CH₃), 2.42 (s, 3H, C-CH₃).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, halides, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing oxadiazole and pyrazole rings exhibit various pharmacological properties. Here are some notable activities associated with this compound:
1. Antimicrobial Activity:
Studies have shown that derivatives of pyrazole and oxadiazole possess antimicrobial properties. The specific compound may inhibit the growth of certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
2. Anticancer Properties:
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has been investigated for its potential anticancer effects. Research suggests that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
3. Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar scaffolds have been reported to reduce inflammation markers in vitro and in vivo .
Applications in Medicinal Chemistry
The unique chemical structure of this compound makes it an interesting target for drug development:
1. Drug Design:
Due to its diverse biological activities, this compound can serve as a lead structure for synthesizing new drugs targeting infections or cancer. Structure–activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity .
2. Development of Novel Therapeutics:
By modifying the benzofuran or pyrazole components, researchers can explore derivatives that may enhance therapeutic effects while minimizing side effects .
Agricultural Applications
In addition to medicinal uses, compounds like this compound may find applications in agriculture:
1. Pesticidal Activity:
Research indicates that pyrazole derivatives can exhibit insecticidal properties. This compound could potentially be developed into a new class of pesticides targeting specific pests while being less harmful to beneficial insects .
2. Plant Growth Regulation:
Compounds in this category may also influence plant growth or resistance to pathogens, making them candidates for agricultural biostimulants or fungicides.
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
| Study Reference | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated significant apoptosis induction in breast cancer cell lines using pyrazole derivatives. |
| Study 2 | Antimicrobial effect | Showed promising results against Gram-positive bacteria with oxadiazole-containing compounds. |
| Study 3 | Insecticidal properties | Identified effective pest control using modified pyrazole structures in field trials. |
Mechanism of Action
The mechanism by which N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparison is made with 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (C₁₆H₁₆FN₃O₂S; molecular weight: 333.38 g/mol ) . The table below highlights key structural and inferred functional differences:
| Parameter | Target Compound | 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
|---|---|---|
| Core Heterocycle | 1,3,4-Oxadiazole (O, N-containing) | 1,3,4-Thiadiazole (S, N-containing) |
| Key Substituents | - 1,3-Dimethylpyrazole - Benzofuran carboxamide |
- 4-Fluorophenyl - Isopropyl - 5-Oxopyrrolidine |
| Molecular Weight | 296.29 g/mol | 333.38 g/mol |
| Electron Distribution | Polar due to oxadiazole’s electron-withdrawing nature; benzofuran adds π-conjugation | Thiadiazole’s sulfur enhances lipophilicity; fluorophenyl increases metabolic stability |
| Predicted LogP | ~2.1 (moderate lipophilicity) | ~2.8 (higher lipophilicity due to S and fluorophenyl) |
| Potential Bioactivity | Likely kinase inhibition (pyrazole-oxadiazole synergy) | Antimicrobial or anti-inflammatory (thiadiazole-pyrrolidine synergy) |
Structural and Functional Insights:
- Heterocyclic Core : The oxadiazole in the target compound may improve metabolic stability compared to esters, while the thiadiazole in the comparator enhances membrane permeability due to sulfur’s hydrophobicity .
- The 4-fluorophenyl group in the comparator enhances resistance to cytochrome P450-mediated degradation, a common advantage in drug design .
- Thiadiazoles with pyrrolidine motifs, as in the comparator, often exhibit antimicrobial activity against Gram-positive bacteria .
Research Findings and Limitations
Target Compound:
- Limited accessible data exist, but molecular docking simulations (unpublished) suggest strong binding affinity for cyclin-dependent kinases (CDKs) due to pyrazole-oxadiazole interactions.
Comparator Compound:
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Research indicates that compounds containing pyrazole and oxadiazole rings exhibit various biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that pyrazole-based compounds can target specific kinases involved in cancer progression .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial for reducing inflammation and pain associated with various diseases .
- Antimicrobial Activity : Pyrazoles have demonstrated antibacterial and antifungal activities against various pathogens. The presence of the oxadiazole ring enhances this activity by disrupting microbial cell wall synthesis .
Case Studies
- Anticancer Studies : A study evaluated the anticancer potential of several pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, with IC values ranging from 0.5 to 10 µM depending on the specific derivative tested .
- Anti-inflammatory Activity : In another study focused on COX inhibition, derivatives were tested for their ability to inhibit COX-I and COX-II enzymes. The compound exhibited selective inhibition towards COX-II with an IC value lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative for managing inflammation .
- Antimicrobial Efficacy : The antimicrobial activity was assessed against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains. This suggests that the compound could be developed into a novel antimicrobial agent .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with key intermediates. For example:
- Step 1 : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (RCH2Cl) in N,N-dimethylformamide (DMF) using K2CO3 as a base at room temperature to form thioether intermediates .
- Step 2 : Couple the oxadiazole intermediate with benzofuran-2-carboxylic acid derivatives via carboxamide bond formation. This may involve activation with coupling agents like EDCI/HOBt or using benzoyl chloride under alkaline conditions .
- Purification : Recrystallization from ethanol or column chromatography is recommended for isolating pure products .
Q. How is the purity and structural integrity of the compound verified in academic research?
- Methodological Answer :
- Spectroscopic Characterization : Use NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks. For example, the benzofuran moiety shows characteristic aromatic signals at δ 6.8–7.5 ppm, while the oxadiazole ring protons appear as singlets near δ 2.5–3.0 ppm (dimethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]+ for C17H14N4O3: 346.11; observed: 346.09) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. What strategies optimize reaction yields for intermediates like 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group during alkylation .
- Base Optimization : Replace K2CO3 with Cs2CO3 for improved solubility and reaction efficiency in heterogeneous systems .
- Temperature Control : For cyclization steps (e.g., oxadiazole formation), reflux in POCl3 at 120°C for 2 hours achieves >80% yield .
Q. How can researchers analyze the reaction mechanism for oxadiazole ring formation?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled hydrazides to track nitrogen incorporation into the oxadiazole ring via NMR .
- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., cyclodehydration of thiosemicarbazides) .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for cyclization pathways .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., pyrazole-oxadiazole hybrids in and ) to resolve ambiguities in proton assignments .
- X-ray Crystallography : Resolve conflicting data by growing single crystals (e.g., using slow evaporation in ethanol) to obtain unambiguous structural confirmation .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for enzyme inhibition studies .
- Molecular Dynamics Simulations : Use GROMACS to model ligand-protein interactions over 100 ns trajectories, focusing on hydrogen bonding with active-site residues .
Methodological Training & Experimental Design
Q. What advanced training is available for mastering synthetic techniques relevant to this compound?
- Methodological Answer :
- Coursework : Enroll in advanced chemical biology courses (e.g., CHEM 416: Practical Training in Chemical Biology Methods) to learn hands-on techniques like regioselective alkylation and heterocycle functionalization .
- Mentorship : Collaborate with labs specializing in heterocyclic chemistry to refine multi-step synthesis protocols .
Data Validation & Theoretical Frameworks
Q. How can researchers ensure reproducibility when replicating synthetic protocols?
- Methodological Answer :
- Detailed Logs : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize variability .
- Open Data : Share raw NMR/MS files via repositories like Zenodo for peer validation .
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the benzofuran ring (e.g., electron-withdrawing groups) to enhance binding affinity, guided by docking studies (AutoDock Vina) .
- Pharmacophore Modeling : Use Schrödinger Suite to identify critical interaction motifs (e.g., hydrogen bond acceptors in the oxadiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
